molecular formula C16H15F2NO4 B4394275 N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide

N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide

Cat. No. B4394275
M. Wt: 323.29 g/mol
InChI Key: NNFROWYDIURCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as TFB-TBOA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a potent inhibitor of glutamate transporters, which play a crucial role in the regulation of glutamate levels in the brain.

Mechanism of Action

N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide acts as a non-transportable inhibitor of glutamate transporters. It binds to the glutamate binding site on the transporter, preventing the uptake of glutamate into the cell. This results in an increase in extracellular glutamate levels, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide can induce neuronal cell death, likely due to the excitotoxic effects of excess extracellular glutamate. In vivo studies have shown that N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide can increase extracellular glutamate levels in the brain, leading to alterations in neuronal function and behavior.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potency as a glutamate transporter inhibitor. This allows for precise control of glutamate levels in the brain, which can be useful for studying the role of glutamate in various physiological processes. However, the excitotoxic effects of N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide can be a limitation, as they can lead to neuronal cell death and other adverse effects.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the role of glutamate transporters in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide could be a valuable tool for studying the role of glutamate transporters in these disorders and for developing new treatments. Another area of interest is the development of novel glutamate transporter inhibitors with improved safety profiles. N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide could serve as a starting point for the development of these new inhibitors. Overall, N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide is a valuable tool for studying the role of glutamate transporters in the brain and for developing new treatments for neurological disorders.

Scientific Research Applications

N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide is in the study of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. Glutamate transporters play a crucial role in the regulation of glutamate levels in the brain by removing excess glutamate from the synaptic cleft. N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to be a potent inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transporters in various physiological processes.

properties

IUPAC Name

N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4/c1-21-13-4-9(5-14(22-2)15(13)23-3)16(20)19-12-7-10(17)6-11(18)8-12/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFROWYDIURCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-3,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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